molecular formula C9H11Cl2F3N2 B11847694 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B11847694
M. Wt: 275.10 g/mol
InChI Key: GRZUIVCLNNPBMV-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and electrostatic interactions with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
  • (2-(Trifluoromethyl)pyridin-4-yl)methanol

Uniqueness

1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is unique due to the presence of both a trifluoromethyl group and a cyclopropanamine moiety. This combination imparts distinct chemical and physical properties, such as increased stability and potential biological activity, which may not be present in similar compounds.

Properties

Molecular Formula

C9H11Cl2F3N2

Molecular Weight

275.10 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-4-14-7(5-6)8(13)2-3-8;;/h1,4-5H,2-3,13H2;2*1H

InChI Key

GRZUIVCLNNPBMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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